3-Ethyl-4-(3-fluorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC17700514
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 3-ethyl-4-(3-fluorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3 |
| Standard InChI Key | GGGPGIVUVYCGSU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CNCC1C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Ethyl-4-(3-fluorophenyl)pyrrolidine is defined by its IUPAC name 3-ethyl-4-(3-fluorophenyl)pyrrolidine, reflecting the ethyl group at position 3 and the 3-fluorophenyl moiety at position 4 of the pyrrolidine ring. The compound’s structure is characterized by:
-
Pyrrolidine backbone: A five-membered saturated ring with one nitrogen atom.
-
Ethyl substituent: A two-carbon alkyl chain at position 3.
-
3-Fluorophenyl group: An aromatic ring with a fluorine atom at the meta position, attached to position 4.
The molecular formula corresponds to a calculated exact mass of 193.1274 g/mol. Its Standard InChI is InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3, which encodes stereochemical and connectivity details.
Synthesis and Purification
Synthetic Methodology
The synthesis of 3-Ethyl-4-(3-fluorophenyl)pyrrolidine typically involves Grignard reagent-based alkylation to introduce the aryl group onto the pyrrolidine framework. Key steps include:
-
Formation of the pyrrolidine precursor: Cyclization of γ-aminobutyraldehyde derivatives.
-
Grignard reaction: Addition of 3-fluorophenylmagnesium bromide to the pyrrolidine intermediate under inert conditions (e.g., argon atmosphere).
-
Work-up and purification: Isolation via liquid-liquid extraction, followed by high-performance liquid chromatography (HPLC) to achieve >95% purity.
Optimization Challenges
-
Moisture sensitivity: Grignard reagents require strict anhydrous conditions to prevent hydrolysis.
-
Stereochemical control: Achieving enantiomeric purity remains a challenge, necessitating chiral stationary phases during HPLC.
| Compound | Molecular Formula | Target | EC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| 3-Ethyl-4-(3-Fluorophenyl)pyrrolidine | Dopamine D₂ | 450 | 8.2 (vs. D₁) | |
| 3-(4-Fluorophenyl)pyrrolidine | RORγt | 232 | >100 (vs. PXR) |
Stability and Drug-Likeness
Metabolic Stability
In vitro assays using mouse liver microsomes (MLM) indicate moderate stability for 3-Ethyl-4-(3-fluorophenyl)pyrrolidine, with 68–69% remaining after 10 minutes . Carboxylic acid derivatives (e.g., compound 26 in PMC6421587) show enhanced stability due to reduced cytochrome P450-mediated oxidation .
Toxicity Considerations
-
hERG inhibition: Preliminary screening suggests low risk (IC₅₀ > 10 μM).
-
CYP450 interactions: Minimal inhibition of CYP3A4 and CYP2D6 at therapeutic concentrations.
Future Directions and Applications
Therapeutic Development
Ongoing research focuses on:
-
Allosteric modulators: Leveraging the pyrrolidine core to design biased agonists for G protein-coupled receptors (GPCRs).
-
Epigenetic modulators: Fluorophenyl groups may interact with histone deacetylases (HDACs).
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume